Adenosine tetraphosphopyridoxal

Descripción general

Descripción

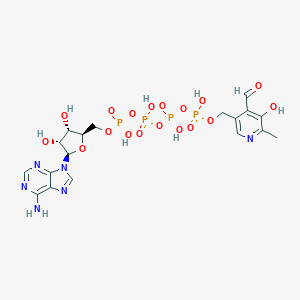

Adenosine tetraphosphopyridoxal is a compound that combines adenosine tetraphosphate with pyridoxal, a form of vitamin B6. Adenosine tetraphosphate is a nucleotide consisting of adenosine and four phosphate groups, while pyridoxal is an aldehyde form of vitamin B6. This compound is of interest due to its potential roles in cellular metabolism and signaling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Adenosine tetraphosphopyridoxal can be synthesized through enzymatic methods. One approach involves the use of yeast acetyl coenzyme A synthetase, which catalyzes the synthesis of adenosine tetraphosphate from adenosine triphosphate and tetrapolyphosphate . The reaction conditions typically involve a pH of 6.3, with acetate stimulating the reaction .

Industrial Production Methods

Industrial production of adenosine tetraphosphate pyridoxal may involve biotechnological methods, utilizing engineered microorganisms to produce the compound in large quantities. These methods leverage the natural enzymatic pathways in microorganisms to synthesize the compound efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Adenosine tetraphosphopyridoxal undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation. The hydrolysis of adenosine tetraphosphate results in the formation of adenosine diphosphate and inorganic phosphate . Phosphorylation reactions involve the transfer of phosphate groups to other molecules, while oxidation reactions can modify the pyridoxal moiety.

Common Reagents and Conditions

Common reagents used in the reactions of adenosine tetraphosphate pyridoxal include adenosine kinase, polyphosphate kinases, and various oxidizing agents . Reaction conditions often involve specific pH ranges and temperatures to optimize enzyme activity and reaction rates.

Major Products Formed

The major products formed from the reactions of adenosine tetraphosphate pyridoxal include adenosine diphosphate, adenosine monophosphate, and various phosphorylated intermediates .

Aplicaciones Científicas De Investigación

Adenosine tetraphosphopyridoxal has several scientific research applications:

Mecanismo De Acción

Adenosine tetraphosphopyridoxal exerts its effects through interactions with specific enzymes and receptors. The adenosine moiety interacts with adenosine receptors, influencing cellular signaling pathways and energy metabolism . The pyridoxal component acts as a cofactor for various enzymatic reactions, facilitating the transfer of amino groups and other biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Diadenosine tetraphosphate: Similar in structure but consists of two adenosine molecules linked by four phosphate groups.

Adenosine triphosphate: Contains three phosphate groups and is a key energy carrier in cells.

Pyridoxal phosphate: The active form of vitamin B6, involved in amino acid metabolism.

Uniqueness

Adenosine tetraphosphopyridoxal is unique due to its combination of adenosine tetraphosphate and pyridoxal, which allows it to participate in both nucleotide metabolism and vitamin B6-dependent enzymatic reactions. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

Adenosine tetraphosphopyridoxal (often referred to as Ap4P) is a nucleotide that plays crucial roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Adenosine Tetraphosphate

Adenosine tetraphosphate (Ap4A) is a member of the diadenosine polyphosphates, which are important signaling molecules in cellular processes. It consists of two adenosine moieties connected by four phosphate groups. Ap4A is involved in several physiological functions, including neurotransmitter release, regulation of vascular tone, and modulation of intraocular pressure.

-

Receptor Interaction : Ap4A interacts with purinergic receptors (P2 receptors), which are crucial for mediating various physiological responses:

- P2X Receptors : Ionotropic receptors that mediate fast synaptic transmission.

- P2Y Receptors : G-protein coupled receptors that mediate slower responses and are involved in various signaling pathways.

- Effects on Intraocular Pressure : Research indicates that Ap4A can decrease intraocular pressure, making it a candidate for glaucoma treatment. It has been shown to activate P2X receptors, leading to vasodilation and reduced pressure within the eye .

- Vasodilatory Effects : Ap4A acts as a potent vasodilator in the coronary vasculature. Its effects vary depending on the presence of endothelial receptors; in the absence of P2Y1 receptors, it can exhibit vasoconstrictive properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of adenosine tetraphosphate:

Case Study 1: Intraocular Pressure Regulation

In a study involving New Zealand White rabbits, topical application of Ap4A was found to significantly lower intraocular pressure compared to controls. The study measured pressure changes before and after application and determined that Ap4A's hypotensive effect was mediated through P2X receptor activation .

Case Study 2: Vascular Response

In human myocardial tissue studies, Ap4A exhibited dual effects based on receptor presence—acting as a vasodilator or vasoconstrictor depending on the endothelial context. This highlights its potential therapeutic applications in managing cardiovascular conditions .

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O18P4/c1-8-13(26)10(3-25)9(2-20-8)4-37-43(29,30)40-45(33,34)42-46(35,36)41-44(31,32)38-5-11-14(27)15(28)18(39-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWHVFNISFUGRD-XKLVTHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906181 | |

| Record name | 9-{5-O-[{[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101418-64-8 | |

| Record name | Adenosine tetraphosphopyridoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.